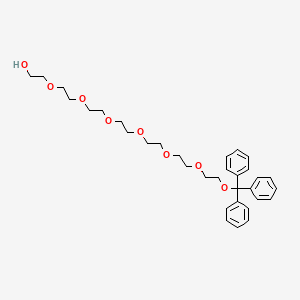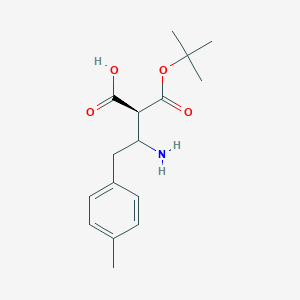
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, making the process more scalable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-phenylbutyric acid: Similar structure but lacks the methyl group on the phenyl ring.
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-chlorophenyl)butyric acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in the compound’s pharmacological properties and applications.
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(2S)-3-amino-4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-5-7-11(8-6-10)9-12(17)13(14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9,17H2,1-4H3,(H,18,19)/t12?,13-/m0/s1 |
Clave InChI |
NCFKCZVALAFSLM-ABLWVSNPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CC([C@@H](C(=O)O)C(=O)OC(C)(C)C)N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
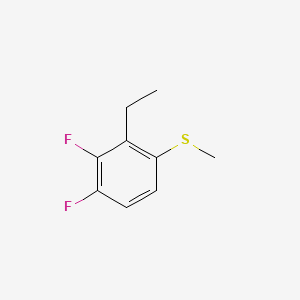

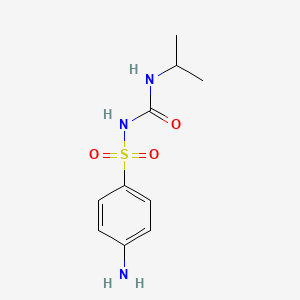
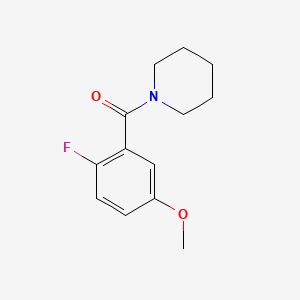
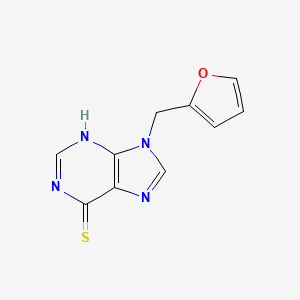
![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
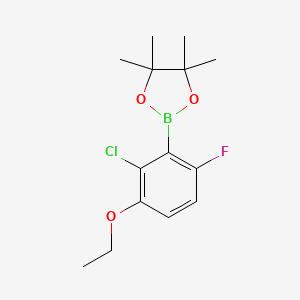
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
